molecular formula C17H15NO3S B2522719 4-(4-Methoxyphenyl)-2-phenyl-3,5-thiomorpholinedione CAS No. 339109-17-0

4-(4-Methoxyphenyl)-2-phenyl-3,5-thiomorpholinedione

Cat. No. B2522719
CAS RN: 339109-17-0
M. Wt: 313.37
InChI Key: UXXFTDDUWJSKEZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves a detailed explanation of how the compound is synthesized, including the starting materials, the type of reactions involved, and the conditions under which the reactions occur .


Molecular Structure Analysis

This involves the use of various spectroscopic methods (like IR, NMR, MS) and X-ray crystallography to determine the physical structure of the molecule .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, the conditions under which these reactions occur, and the products of these reactions .


Physical And Chemical Properties Analysis

This involves determining properties such as the compound’s melting point, boiling point, solubility in various solvents, and its spectral properties .

Scientific Research Applications

Pharmacological Research: Inhibition of Linoleate Oxygenase Activity

4-(4-Methoxyphenyl)-2-phenyl-3,5-thiomorpholinedione: has been investigated for its potential as a pharmacological target. Specifically, it exhibits substrate-selective inhibition of linoleate oxygenase activity of ALOX15 (mammalian 15-lipoxygenases). These enzymes play variable roles in cancer and inflammation models. The compound’s allosteric inhibition mechanism remains an active area of study .

Drug Discovery and Synthesis

Researchers have explored the synthetic compound 1-(3-Carboxybenzyl)-4-(5-(4-methoxyphenyl)oxazol-2-yl)pyridin-1-ium (CBMPO), which contains the 4-methoxyphenyl moiety. CBMPO has applications in drug discovery and synthesis. Its unique structure may offer insights into novel drug design and development.

Antioxidant and Cytotoxic Effects

Ether and ester derivatives of trans-ferulic acid, including 4-methoxyphenyl acrylate compounds , have demonstrated antioxidant properties. Additionally, they exhibit cytotoxic effects on certain tumor cell lines. These findings suggest potential medical applications, particularly in cancer research.

Photo Luminescent Materials

4-Methoxyphenylacetylene: (also known as 4-ethynylanisole) has been employed in the synthesis of photo luminescent 1,2-dihydrophosphinines via a [4 + 2] cycloaddition. These materials find use in optoelectronic devices and light-emitting applications .

Structure Determination and Triazole Derivatives

The compound 1-(4-Methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide has been synthesized and structurally characterized. Its potential applications include the development of novel triazole derivatives with diverse biological activities .

Mechanism of Action

If the compound is biologically active, its mechanism of action at the molecular level is studied. This often involves the use of biochemical techniques and sometimes requires the use of computational methods .

Safety and Hazards

This involves studying the compound’s toxicity, its potential for causing an allergic reaction, and precautions that need to be taken while handling it .

Future Directions

This involves a speculative discussion on what future research on the compound might involve, based on its known properties and uses .

properties

IUPAC Name

4-(4-methoxyphenyl)-2-phenylthiomorpholine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3S/c1-21-14-9-7-13(8-10-14)18-15(19)11-22-16(17(18)20)12-5-3-2-4-6-12/h2-10,16H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXXFTDDUWJSKEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)CSC(C2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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